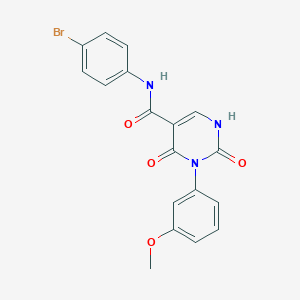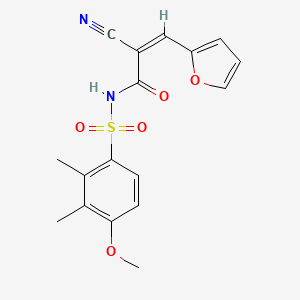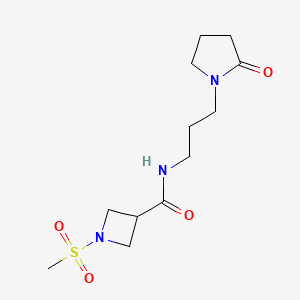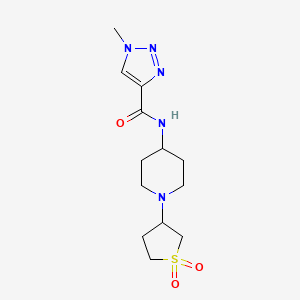![molecular formula C7H12ClNO2 B2776725 (2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride CAS No. 921755-45-5](/img/structure/B2776725.png)
(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride” is 1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1 .Physical And Chemical Properties Analysis
“(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride” is a solid substance . The boiling point and other physical properties are not specified in the sources I found .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Approaches : The compound has been the subject of various synthetic approaches. For example, Grygorenko et al. (2009) reported a novel approach to 2-azabicyclo[2.2.1]heptane-1-carboxylic acid starting from (2S,4R)-4-hydroxyproline, achieving a 22% total yield with enantiomeric purity checked by HPLC (Grygorenko, Komarov, & Cativiela, 2009).
Facile Multigram Scale Preparation : Tararov et al. (2002) detailed a facile multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, improving upon previous protocols (Tararov et al., 2002).
Constrained Proline Analogues : Buñuel et al. (2001) described a new route for the asymmetric synthesis of enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, constrained β-functionalised proline analogues (Buñuel et al., 2001).
Aza-Diels-Alder Reactions : Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates via Aza-Diels-Alder reactions (Waldmann & Braun, 1991).
Medicinal Chemistry Applications
Conformationally Constrained Amino Acids : Hart and Rapoport (1999) synthesized a glutamic acid analogue from L-serine, illustrating the potential of these compounds in medicinal chemistry (Hart & Rapoport, 1999).
Formal Synthesis of (+)-Epibatidine : Avenoza et al. (1999) described the synthesis of enantiomerically pure (1S,3S,4R)- and (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids for the formal synthesis of (+)-epibatidine (Avenoza et al., 1999).
Rigid Amino Acid Analogues : Radchenko et al. (2009) reported practical syntheses of rigid amino acid analogues, demonstrating the versatility of these compounds (Radchenko et al., 2009).
Applications in Organocatalysis : Armstrong et al. (2009) prepared 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in enantiopure form, assessing its catalytic potential in aldol reactions (Armstrong, Bhonoah, & White, 2009).
Structural Studies and Analyses : Various studies have focused on the structural characteristics and theoretical analysis of these compounds, such as the work by Alemán et al. (2005) on the pyramidal geometry of bicyclic amide nitrogen (Alemán et al., 2005).
Secondary Structure Investigations : Otani et al. (2012) synthesized homo-thiopeptides of bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, exploring their ordered secondary structures (Otani et al., 2012).
Propriétés
IUPAC Name |
(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-3-5-1-2-8(6)4-5;/h5-6H,1-4H2,(H,9,10);1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOZJQLXLSYNO-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1CC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H]1C[C@H]2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)


![4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid](/img/structure/B2776647.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2776653.png)
![1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B2776654.png)
![6-methyl-N-(3-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2776655.png)
![3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776656.png)
![N-(3,5-Dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2776657.png)

![8-chloro-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2776659.png)

![2-[({4-[1-(hydroxyimino)ethyl]phenyl}amino)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2776665.png)